N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide
Description
Structure and Key Features: The compound N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide (Figure 1) consists of a benzimidazole core linked via a methylene group to an acetamide moiety. The acetamide is further substituted with a 4-methoxyphenoxy group, conferring both lipophilic (methoxy) and hydrogen-bonding (amide, benzimidazole) properties. This hybrid structure is designed to exploit the pharmacological versatility of benzimidazoles (known for antimicrobial, anticancer, and anti-inflammatory activities) while enhancing solubility and target affinity through the phenoxy-acetamide scaffold .
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O3/c1-22-12-6-8-13(9-7-12)23-11-17(21)18-10-16-19-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
AUYBOASOBMITRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE typically involves the reaction of 1H-1,3-benzodiazole with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole, including N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide, exhibit significant antimicrobial properties. The compound's effectiveness against various bacterial and fungal strains has been evaluated using minimum inhibitory concentration (MIC) assays.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of benzimidazole derivatives, the following results were observed:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Gram-positive bacteria |
| N8 | 1.43 | Gram-negative bacteria |
| N22 | 2.60 | Fungal strains |
| N23 | 2.65 | Mixed strains |
These results indicate that certain derivatives possess strong antimicrobial effects, making them candidates for further development as therapeutic agents against infections caused by resistant strains .
Anticancer Properties
The anticancer potential of this compound has also been investigated, particularly in relation to its ability to inhibit the growth of cancer cell lines.
Case Study: Anticancer Screening
In vitro studies conducted on human colorectal carcinoma cell lines (HCT116) revealed the following findings:
| Compound | IC50 (µM) | Comparison with Standard Drug (5-FU) |
|---|---|---|
| N9 | 5.85 | More potent than 5-FU (IC50 = 9.99 µM) |
| N18 | 4.53 | More potent than 5-FU |
These findings suggest that certain derivatives of the compound may be more effective than standard chemotherapy agents, indicating a promising avenue for drug development in oncology .
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogues, their biological activities, and differentiating features:
Structural and Functional Analysis
Electronic and Steric Effects :
- Methoxyphenoxy vs. Chlorophenoxy: The 4-methoxyphenoxy group in the target compound provides moderate electron-donating effects, enhancing solubility compared to electron-withdrawing substituents like 4-chlorophenoxy (e.g., in ). However, chlorophenoxy derivatives may exhibit stronger target binding in hydrophobic pockets.
- Thioether vs. Methylene Linkage : Thioether-containing analogues (e.g., ) show improved radical scavenging but are prone to oxidation, reducing in vivo stability. The methylene linkage in the target compound may offer better metabolic resilience.
Pharmacological Implications :
- Anticancer Activity: Phenoxy-acetamide derivatives with sulfonyl-quinazoline (e.g., ) or morpholinyl groups (e.g., ) demonstrate enhanced kinase inhibition, suggesting that substituent bulk and hydrogen-bonding capacity are critical for anticancer efficacy.
- Antimicrobial Activity : Benzimidazole-thio derivatives (e.g., ) exhibit broad-spectrum antimicrobial action, likely due to thioether-mediated disruption of microbial membranes.
Structure-Activity Relationship (SAR) Trends
Substituent Position : Para-substitution (e.g., 4-methoxy in the target compound) generally improves activity over ortho/meta positions due to optimal steric alignment .
Heterocyclic Additions : Quinazoline or morpholine rings (e.g., ) enhance target specificity but may compromise bioavailability due to increased molecular weight.
Linker Flexibility : Methylene linkers (target compound) vs. rigid acylurea () or thioether () groups influence conformational adaptability during target binding.
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound notable for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety linked to a methoxyphenoxy group , which enhances its lipophilicity and potential interaction with various biological targets. The synthesis typically involves:
- Reaction of 1H-benzimidazole with an acylating agent (e.g., 2-chloroacetamide).
- Introduction of the 4-methoxyphenoxy group through subsequent reactions.
This multi-step synthesis can yield various derivatives depending on the substituents used in the initial reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structural features have been shown to inhibit microbial growth by disrupting cellular processes. The benzimidazole ring is particularly effective against certain pathogens, suggesting that this compound may be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound stem from its ability to inhibit tubulin polymerization, a critical process for cancer cell division. Studies have demonstrated that derivatives of benzimidazole can effectively target cancer cells, leading to reduced proliferation rates. For instance, in vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a potential therapeutic agent in oncology .
Research Findings and Case Studies
Several studies have investigated the biological activity of benzimidazole derivatives, including this compound:
- Antioxidant Activity : A study measured the antioxidant potential using the DPPH radical scavenging assay, revealing that this compound exhibits significant antioxidant properties at various concentrations .
- Neuroinflammatory Effects : In animal models, benzimidazole derivatives were found to reduce TNF-α expression linked to morphine-induced hyperalgesia, suggesting potential applications in managing opioid-induced pain .
- Comparative Analysis : Below is a summary table comparing this compound with other benzimidazole derivatives regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzimidazole + Methoxyphenol | Antimicrobial, Anticancer |
| B1 | Benzimidazole + 4-methoxyaniline | Analgesic, Antioxidant |
| B8 | Benzimidazole + 4-methoxyphenyl | Antinociceptive |
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Monitoring Method | Yield (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, 25°C, 12h | TLC (Rf = 0.5) | 75–85 | |
| Purification | Methanol/water (3:1) | HPLC (≥95% purity) | 90 |
Basic: Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 7.8–8.2 ppm (benzimidazole protons), δ 3.8 ppm (methoxy group), and δ 4.2–4.5 ppm (acetamide methylene) confirm connectivity .
- ¹³C NMR: Signals at ~170 ppm (amide carbonyl) and ~160 ppm (methoxy-substituted aromatic carbons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of methoxy group) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies) .
Advanced: How can researchers design experiments to evaluate structure-activity relationships (SAR) of analogs?
Methodological Answer:
- Structural Modifications:
- In Vitro Assays:
- Anticancer Activity: MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) to correlate substituents with potency .
Q. Table 2: Example SAR Data from Related Compounds
Advanced: How can methodological approaches resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Comparative Structural Analysis: Use X-ray crystallography or molecular docking to identify binding mode variations caused by subtle structural differences (e.g., methoxy vs. ethoxy groups) .
- Orthogonal Assays: Validate antimicrobial claims using both broth microdilution (MIC) and time-kill assays to rule out false positives .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., logP vs. bioavailability correlations) .
Advanced: What experimental strategies assess the compound’s stability under pharmacological conditions?
Methodological Answer:
- Forced Degradation Studies:
- Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures .
Q. Table 3: Stability Data from Analogous Compounds
| Condition | Degradation Products Identified | Half-Life (h) | Reference |
|---|---|---|---|
| pH 1.2, 37°C | Hydrolyzed acetamide | 8.2 | |
| UV Light, 48h | Oxidized benzimidazole | 12.5 |
Advanced: How can in silico modeling guide the optimization of pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to predict logP (optimal range: 2–3), blood-brain barrier permeability, and CYP450 interactions .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with EGFR kinase) to prioritize analogs with prolonged binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
